An In-depth Technical Guide to the Physicochemical Properties of 3,3-difluoro-3-(pyridin-2-yl)propan-1-ol
An In-depth Technical Guide to the Physicochemical Properties of 3,3-difluoro-3-(pyridin-2-yl)propan-1-ol
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel compound 3,3-difluoro-3-(pyridin-2-yl)propan-1-ol (CAS No. 1889025-42-6).[1][2] In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating metabolic stability, lipophilicity, and binding affinity. The title compound, featuring a gem-difluoro group adjacent to a pyridinyl moiety, represents a compelling structural motif. Due to its novelty, extensive experimental data is not yet publicly available. This guide, therefore, synthesizes known information from structurally related molecules, outlines robust experimental protocols for its full characterization, and provides expert insights into its anticipated chemical behavior. This document is designed to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this and similar fluorinated compounds.
Molecular Structure and Key Features
3,3-difluoro-3-(pyridin-2-yl)propan-1-ol possesses a unique combination of functional groups that are anticipated to govern its physicochemical and pharmacological properties:
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Pyridine Ring: A basic, aromatic heterocycle that can participate in hydrogen bonding and π-stacking interactions. The nitrogen atom provides a site for protonation, significantly influencing solubility and receptor interactions at physiological pH.
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Gem-difluoro Group: Positioned at the benzylic-like position, the two fluorine atoms exert a strong electron-withdrawing inductive effect. This is known to enhance metabolic stability by blocking oxidative metabolism at that carbon and can modulate the pKa of nearby functional groups.[3]
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Primary Alcohol: A hydrophilic group that can act as both a hydrogen bond donor and acceptor, contributing to aqueous solubility. It also provides a handle for further synthetic modification.
The interplay of these groups dictates the molecule's overall polarity, lipophilicity, and acid-base properties, which are critical determinants of its behavior in biological systems.
Predicted and Core Physicochemical Properties
While experimental data is pending, we can predict key properties based on its structure and data from analogous compounds. The following table summarizes these predicted values and provides a framework for experimental validation.
| Property | Predicted Value/Range | Rationale & Significance in Drug Development |
| Molecular Formula | C₈H₉F₂NO | Confirmed.[1] Essential for mass spectrometry and elemental analysis. |
| Molecular Weight | 173.16 g/mol | Confirmed.[1] A low molecular weight is generally favorable for oral bioavailability (Lipinski's Rule of 5). |
| Physical State | Likely a solid or high-boiling liquid | The presence of hydrogen bonding (alcohol) and polar groups suggests a condensed phase at room temperature. |
| Melting Point | Not available | Experimental determination is crucial for assessing purity and solid-state properties. |
| Boiling Point | Not available | Likely to be high due to polarity and hydrogen bonding; may decompose before boiling at atmospheric pressure. |
| pKa (of Pyridinium ion) | ~ 4.5 - 5.0 | The pKa of pyridine is ~5.2. The electron-withdrawing difluoro group is expected to decrease the basicity of the pyridine nitrogen, lowering the pKa. This value is critical for predicting the ionization state at physiological pH (7.4), which impacts solubility, membrane permeability, and target binding. |
| logP / logD₇.₄ | 1.0 - 2.0 | The pyridine and alcohol groups are hydrophilic, while the difluorinated alkyl chain is lipophilic. The overall molecule is expected to have moderate lipophilicity, a key factor in the ADME (Absorption, Distribution, Metabolism, Excretion) profile.[4] |
| Aqueous Solubility | Moderate | The presence of the polar alcohol and the ionizable pyridine ring should confer reasonable aqueous solubility, particularly at acidic pH where the pyridine is protonated. |
Synthesis and Reactivity Insights
The synthesis of 3,3-difluoro-3-(pyridin-2-yl)propan-1-ol would likely involve the introduction of the gem-difluoro unit. A plausible synthetic route could involve the fluorination of a corresponding ketone precursor using a deoxofluorinating agent like diethylaminosulfur trifluoride (DAST) or a safer alternative, followed by reduction of the ketone.[5] Alternatively, methods for the synthesis of 2-aryl-3,3-difluoro-1-propanols have been reported and could be adapted.[6]
The reactivity of the molecule will be dictated by its functional groups. The primary alcohol can undergo oxidation to an aldehyde or carboxylic acid, or be used in esterification and etherification reactions. The pyridine ring can undergo N-oxidation or substitution reactions, although the presence of the difluoroalkyl group might influence the regioselectivity.
Proposed Experimental Characterization
To rigorously define the physicochemical profile of this compound, a series of standardized experimental protocols are required.
Structural Elucidation and Purity Assessment
A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will provide information on the number and connectivity of protons. Key signals would include the aromatic protons of the pyridine ring, the methylene protons of the propanol chain, and the hydroxyl proton.
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¹³C NMR: Will show distinct signals for each carbon atom. The carbon bearing the two fluorine atoms will exhibit a characteristic triplet due to C-F coupling.
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¹⁹F NMR: This is a crucial technique for fluorinated compounds, providing a direct probe of the fluorine environment. A single signal is expected for the two equivalent fluorine atoms.[7][8]
-
-
Infrared (IR) Spectroscopy: Will confirm the presence of key functional groups, such as the broad O-H stretch of the alcohol (around 3300 cm⁻¹) and C-F stretches (around 1100-1000 cm⁻¹).
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the exact molecular weight and elemental formula.
Determination of Lipophilicity (logD₇.₄)
Lipophilicity is a critical parameter for drug absorption and distribution. The distribution coefficient at pH 7.4 (logD₇.₄) is particularly relevant and can be determined using the shake-flask method , which remains the gold standard.[4][9]
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Preparation of Phases:
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Sample Preparation:
-
Prepare a stock solution of 3,3-difluoro-3-(pyridin-2-yl)propan-1-ol in a suitable solvent (e.g., DMSO) at a known concentration.
-
-
Partitioning:
-
Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1:1 v/v).
-
Cap the vial and shake vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.[10]
-
Centrifuge the vial to achieve complete phase separation.
-
-
Analysis:
-
Carefully withdraw a sample from both the n-octanol (upper) and PBS (lower) layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10]
-
-
Calculation:
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The logD₇.₄ is calculated using the following equation: logD₇.₄ = log₁₀ ([Compound]octanol / [Compound]PBS)
-
Caption: Workflow for logD₇.₄ determination by the shake-flask method.
Determination of Acid Dissociation Constant (pKa)
The pKa of the pyridinium ion is a crucial parameter. An NMR-based titration method offers a robust way to determine this value by monitoring the chemical shift changes of the pyridine ring protons as a function of pH.[12][13]
-
Sample Preparation:
-
Dissolve a precise amount of 3,3-difluoro-3-(pyridin-2-yl)propan-1-ol in D₂O.
-
Prepare a series of samples in NMR tubes spanning a pH (or pD) range from approximately 2 to 8. This is achieved by adding microliter amounts of NaOD and DCl solutions.
-
-
pH Measurement:
-
Measure the pD of each sample accurately using a pH meter calibrated for D₂O (pD = pH_reading + 0.4).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum for each sample in the series.
-
-
Data Analysis:
-
Identify a proton on the pyridine ring whose chemical shift is sensitive to the protonation state of the nitrogen.
-
Plot the chemical shift (δ) of this proton against the pD of the sample.
-
Fit the resulting titration curve to the Henderson-Hasselbalch equation. The pKa is the pD value at the inflection point of the curve.[12]
-
Caption: Experimental workflow for pKa determination using NMR titration.
Conclusion
3,3-difluoro-3-(pyridin-2-yl)propan-1-ol is a compound of significant interest due to its combination of a basic pyridine heterocycle and a metabolically robust gem-difluoro group. While specific experimental data is currently sparse, this guide has established a strong predictive foundation for its key physicochemical properties based on established chemical principles. The provided detailed protocols for experimental characterization offer a clear and validated pathway for researchers to obtain the necessary data for drug development and other scientific applications. The insights and methodologies presented herein are intended to accelerate the exploration and potential application of this promising fluorinated building block.
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Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]
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